Dalbergin
Overview
Description
Mechanism of Action
Target of Action
Dalbergin, a natural compound found in the heartwoods of Dalbergia sissoo, has been reported to exhibit potent osteogenic activities . It has also been identified as a potential antidiabetic agent . The primary targets of this compound are the pancreatic β cells involved in insulin release and the bone cells involved in osteogenesis .
Mode of Action
this compound interacts with its targets by inhibiting alpha-amylase activity and promoting glucose uptake . In the context of diabetes, this compound has been found to inhibit alpha-amylase activity by 84.68±5.2% (IC 50 =0.0216 µg/mL) and promote glucose uptake by 158% over control . This interaction results in a reduction of blood glucose levels, making it a potential antidiabetic agent .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve glucose metabolism and bone formation . By inhibiting alpha-amylase activity, this compound reduces the breakdown of complex carbohydrates into glucose, thereby reducing blood glucose levels . Additionally, it promotes glucose uptake, further contributing to its antidiabetic effects . In terms of bone formation, this compound has been shown to improve bone structure by forming new bone cells and reducing bone turnover rate .
Pharmacokinetics
this compound belongs to the category of neoflavonoids, which are known for their low solubility and poor bioavailability . Research has shown that the bioavailability of this compound can be improved through the formulation of plga nanoparticles . In-vivo pharmacokinetics and bio-distribution experiments revealed that this compound-loaded PLGA nanoparticles excelled pristine this compound in terms of pharmacokinetic performance and targeted delivery .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its antidiabetic and osteogenic activities . In the context of diabetes, this compound has been observed to reduce blood glucose levels, body weight, total cholesterol, low-density lipoprotein, very low-density lipoprotein, blood urea, serum creatinine, serum glutamate oxaloacetic transaminase, serum glutamate pyruvate transaminase, and alkaline phosphatase levels . In terms of osteogenesis, this compound has been shown to improve bone structure by forming new bone cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and bioavailability of this compound can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds in the environment can also influence the action of this compound. For example, the presence of galactose has been shown to enhance the targeted delivery of this compound-loaded PLGA nanoparticles .
Biochemical Analysis
Biochemical Properties
Dalbergin interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to inhibit alpha-amylase activity, which is crucial in the breakdown of large, complex carbohydrates into simple sugars . This interaction suggests that this compound may play a role in managing blood glucose levels, particularly relevant for diabetes treatment .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In a study on hepatocellular carcinoma (HCC) cells, this compound-loaded nanoparticles exhibited better therapeutic effectiveness against HCC compared to pristine this compound . Furthermore, this compound has been found to promote glucose uptake in cells, which could contribute to its antidiabetic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism . This inhibition could lead to reduced breakdown of carbohydrates into simple sugars, thereby helping to manage blood glucose levels.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. In a study involving Sprague-Dawley rats, this compound was administered at doses of 5 mg/kg and 10 mg/kg for 14 days. The study found that this compound administration led to a reduction in blood glucose levels, body weight, total cholesterol, and other metabolic parameters, indicating its potential antidiabetic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its inhibition of alpha-amylase suggests a role in carbohydrate metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalbergin can be synthesized through various methods. One notable method involves the benzophenone route, which, although not the most advantageous, is convenient for the preparation of related compounds like allo-dalbergin . The synthesis typically involves the use of hydrobromic acid and anhydrous potassium carbonate .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Dalbergia species. extraction from the heartwood of Dalbergia latifolia is a primary method, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dalbergin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted coumarins and quinones.
Scientific Research Applications
Dalbergin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other neoflavonoids and coumarins.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for its potential anti-diabetic, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of natural dyes and as a component in traditional herbal medicines.
Comparison with Similar Compounds
Dalbergin is unique among neoflavonoids due to its specific structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
6-hydroxy-7-methoxy-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELSOYQOIUPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331943 | |
Record name | Dalbergin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-83-7 | |
Record name | Dalbergin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalbergin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dalbergin?
A1: this compound has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]
Q2: What spectroscopic data is available for this compound?
A2: Numerous studies have characterized this compound using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]
Q3: What is the solubility profile of this compound in different solvents?
A3: this compound exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []
Q4: How does the solubility of this compound change with temperature?
A4: Studies demonstrate that this compound's solubility in various solvents increases with increasing temperature. []
Q5: Has the stability of this compound been investigated?
A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []
Q6: What biological activities have been reported for this compound?
A6: this compound has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]
Q7: What are the potential therapeutic applications of this compound?
A7: Based on its diverse biological activities, this compound shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]
Q8: How does this compound exert its anti-cancer effects?
A8: Research suggests that this compound may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]
Q9: What is the mechanism behind this compound's osteoprotective effects?
A9: Although the exact mechanism remains unclear, this compound demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []
Q10: How does this compound interact with its potential targets?
A10: Molecular docking studies suggest that this compound can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []
Q11: Are there any studies on the structure-activity relationship of this compound?
A11: Yes, research has explored the impact of structural modifications on this compound's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []
Q12: What strategies are being explored to improve this compound's delivery and bioavailability?
A12: Research has explored encapsulating this compound in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []
Q13: What is known about the toxicity and safety profile of this compound?
A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.
Q14: What analytical methods are used to characterize and quantify this compound?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify this compound in different matrices. [, , , ]
Q15: What is the historical context and milestones in this compound research?
A15: The research on this compound dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.
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